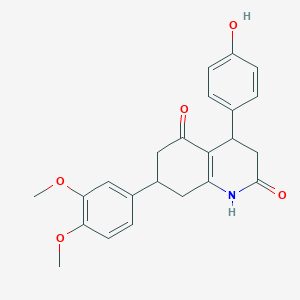

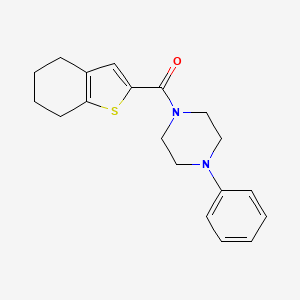

![molecular formula C21H27N5O2 B5525732 8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex molecule featuring a diazaspiro[5.5]undecane core, which is a significant structural motif in medicinal chemistry and organic synthesis. This structure is known for its presence in compounds displaying a broad range of biological activities and chemical functionalities. The specific functionalities and substituents in this molecule suggest its synthesis and properties could be of interest for developing new chemical entities with potential biological activities.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the compound of interest, often involves intramolecular spirocyclization of substituted pyridines. This process can be achieved through in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, in the presence of catalysts like Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of related diazaspiro[5.5]undecane derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal intricate details about the stereochemistry and electronic environment of the spirocyclic core, which are crucial for understanding the chemical reactivity and interactions of these molecules (Zhu, 2011).

Chemical Reactions and Properties

Compounds containing the diazaspiro[5.5]undecane motif engage in a variety of chemical reactions, including cycloadditions, condensations, and transformations under catalytic conditions. These reactions are often utilized to introduce functional groups or to modify the compound’s structure to explore its chemical properties and potential applications in synthesis and drug design (Gioiello et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The construction of diazaspiro[5.5]undecane derivatives, closely related to the compound , has been achieved through intramolecular spirocyclization of substituted pyridines. This synthesis involves the in situ activation of the pyridine ring, demonstrating a methodology that could potentially be applied to the synthesis of "8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" (Parameswarappa & Pigge, 2011).

Potential Biological Activities

- A review focusing on 1,9-diazaspiro[5.5]undecanes highlights their significant biological activities, suggesting potential applications in treating various disorders, including obesity, pain, and cardiovascular diseases. This implies that derivatives like "8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" might possess similar therapeutic potential (Blanco‐Ania et al., 2017).

Heterocyclic Compound Synthesis

- The development of methodologies for synthesizing heterocyclic compounds featuring diazaspiro[5.5]undecane frameworks has been documented. These methods could be relevant for generating a variety of derivatives with "8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one," potentially leading to novel compounds with varied biological activities (Aggarwal et al., 2014).

Novel Synthesis Approaches

- Innovative synthesis approaches for the production of diazaspiro[5.5]undecane derivatives have been explored, such as one-pot, multi-component reactions (MCRs). These methods emphasize the efficiency and versatility of synthesizing complex molecules like "8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" and its analogs, providing pathways for generating a wide range of pharmacologically relevant compounds (Li et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

8-(1-ethylpyrazole-3-carbonyl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-2-26-12-7-18(23-26)20(28)24-11-4-8-21(15-24)9-6-19(27)25(16-21)14-17-5-3-10-22-13-17/h3,5,7,10,12-13H,2,4,6,8-9,11,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLNZAMXLCCHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

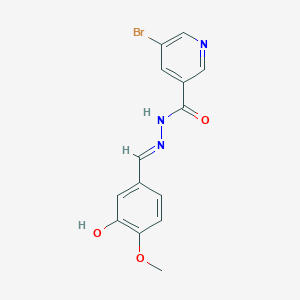

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

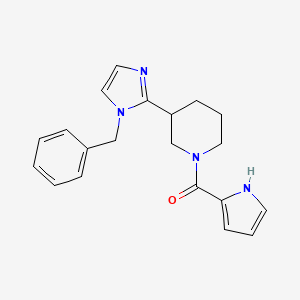

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

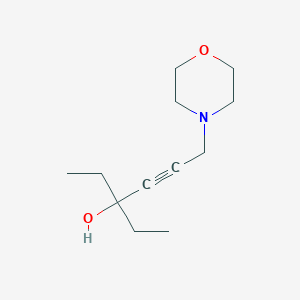

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)